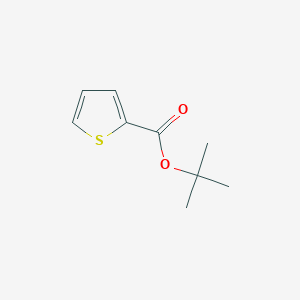

Tert-butyl thiophene-2-carboxylate

Vue d'ensemble

Description

Tert-butyl thiophene-2-carboxylate is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds with a sulfur atom in a five-membered ring. The tert-butyl group attached to the thiophene ring influences the compound's reactivity and physical properties, making it a valuable building block in organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl thiophene-2-carboxylate and related compounds involves various strategies. For instance, tert-butyl phenylazocarboxylates can be used as precursors for synthetic organic chemistry, undergoing nucleophilic substitutions and radical reactions . Lithiated tert-butyl cyclopropanecarboxylates react with different electrophiles to yield substituted esters, which can be further processed into carboxylic acids or alcohols . Additionally, tert-butyl thiophene derivatives can be synthesized by alkylation of thiophene precursors with tert-butyl chloride, yielding various substituted thiophenes .

Molecular Structure Analysis

The molecular structure of tert-butyl thiophene-2-carboxylate derivatives has been characterized using spectroscopic methods and X-ray crystallography. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies, revealing its triclinic space group and intermolecular hydrogen bonds . Similarly, the crystal structure of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was determined, showing intramolecular hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl thiophene-2-carboxylate derivatives participate in various chemical reactions. The presence of the tert-butyl group can facilitate the generation of aryl radicals, which can undergo reactions such as oxygenation, halogenation, and coupling . Schiff base compounds can be formed by coupling with aromatic aldehydes . Additionally, the tert-butyl group can influence the regioselectivity of reactions, as seen in the acetylation and formylation of thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl thiophene-2-carboxylate derivatives are influenced by the tert-butyl group and the thiophene ring. The tert-butyl group is bulky and can affect the compound's solubility, boiling point, and stability. The thiophene ring contributes to the compound's aromaticity and electronic properties, which are important for its reactivity. The specific properties of these compounds can be tailored by substituting different groups on the thiophene ring .

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

- Tert-butyl thiophene-2-carboxylate plays a role in organic syntheses, such as the enantioselective addition of arylboronic acids to N-Boc arylimines using rhodium catalysts (Storgaard & Ellman, 2009).

Chemical Transformations and Reactions

- This compound is involved in chemical reactions like bromination and metalation, demonstrating its versatility in creating various chemical derivatives (Gol'dfarb, Stoyanovich & Chermanova, 1973).

- In the study of mass spectra of heterocycles, tert-butyl thiophene-2-carboxylate exhibits distinct fragmentation pathways under electron impact, highlighting its potential in mass spectrometry analysis (Klyba, Nedolya, Sanzheeva & Tarasova, 2019).

Materials Science and Engineering

- Tert-butyl thiophene-2-carboxylate is used in the synthesis of dendritic macromolecules, contributing to the development of materials with specific solubility characteristics and potential applications in nanotechnology and material engineering (Pesak, Moore & Wheat, 1997).

Photocatalysis and Light-Mediated Reactions

- This compound is significant in photocatalysis, as demonstrated by its role in the C2-amination of thiophenes under visible-light irradiation, indicating its potential in sustainable and environmentally friendly chemical synthesis (Song, Yi, Dou, Li, Singh & Lei, 2017).

Molecular Synthesis and Drug Development

- In the field of pharmaceuticals, tert-butyl thiophene-2-carboxylate is part of the synthesis process of complex molecules, such as those found in antibiotics and other therapeutics (Martin, Verrier, Hoarau & Marsais, 2008).

Safety And Hazards

Tert-butyl thiophene-2-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Orientations Futures

Thiophene-based analogs, including Tert-butyl thiophene-2-carboxylate, have been gaining interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

tert-butyl thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-9(2,3)11-8(10)7-5-4-6-12-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHXSOOIOVLNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542206 | |

| Record name | tert-Butyl thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl thiophene-2-carboxylate | |

CAS RN |

939-62-8 | |

| Record name | tert-Butyl thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

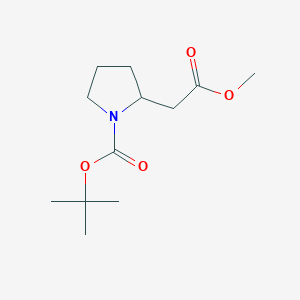

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)